Thermodynamic Stability: 2-Methylresorcinol is Energetically Less Stable than 4- and 5-Methylresorcinol Isomers
A direct head-to-head thermochemical comparison reveals that 2-Methylresorcinol has a significantly higher (less negative) standard molar enthalpy of formation in the crystalline phase (-393.6 kJ·mol⁻¹) compared to its isomers 4-Methylresorcinol (-401.6 kJ·mol⁻¹) and 5-Methylresorcinol (-401.5 kJ·mol⁻¹) [1]. This indicates that the 2-substituted isomer is the least thermodynamically stable among the three. Conversely, its enthalpy of sublimation (99.2 kJ·mol⁻¹) is lower than that of 4-methylresorcinol (107.3 kJ·mol⁻¹) and 5-methylresorcinol (102.9 kJ·mol⁻¹), meaning less energy is required to transition it from solid to gas phase [1]. This difference stems from the unique intramolecular hydrogen bonding and steric effects caused by the methyl group adjacent to both hydroxyls.
| Evidence Dimension | Standard Molar Enthalpy of Formation in Crystalline Phase (ΔfHm°(cr)) |
|---|---|
| Target Compound Data | -393.6 ± 1.2 kJ·mol⁻¹ |
| Comparator Or Baseline | 4-Methylresorcinol: -401.6 ± 1.4 kJ·mol⁻¹; 5-Methylresorcinol: -401.5 ± 1.4 kJ·mol⁻¹ |
| Quantified Difference | 2-Methylresorcinol is ~8 kJ·mol⁻¹ less stable than its isomers. |
| Conditions | Static-bomb combustion calorimetry, T = 298.15 K, p° = 0.1 MPa |
Why This Matters
This data is critical for chemical engineers and process chemists involved in synthesis or scale-up. The lower stability and unique vapor pressure characteristics (stemming from lower sublimation enthalpy) of 2-Methylresorcinol will directly impact reaction energetics, purification strategies, and safe handling procedures, making it non-interchangeable with other isomers in industrial processes.
- [1] Ribeiro da Silva, M. A. V., & Lobo Ferreira, A. I. M. C. (2009). Experimental standard molar enthalpies of formation of some methylbenzenediol isomers. The Journal of Chemical Thermodynamics, 41(4), 499-505. View Source
